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2'-Deoxy-2'-azidocytidine triphosphate

Metabolic RNA labeling Cell-selective labeling Nucleoside kinase selectivity

2'-Deoxy-2'-azidocytidine triphosphate (CAS 62192-83-0; synonym: 2'-Azido-dCTP) is a sugar-modified deoxycytidine triphosphate bearing an azido group at the 2' position of the ribose ring. This modification confers dual functionality: the triphosphate serves as a substrate or inhibitor for DNA/RNA polymerases and primases, while the azido group enables bioorthogonal click chemistry (CuAAC or SPAAC) for downstream detection, enrichment, or conjugation.

Molecular Formula C9H15N6O13P3
Molecular Weight 508.17 g/mol
CAS No. 62192-83-0
Cat. No. B1196553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-azidocytidine triphosphate
CAS62192-83-0
Synonyms2'-deoxy-2'-azidocytidine triphosphate
Molecular FormulaC9H15N6O13P3
Molecular Weight508.17 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-]
InChIInChI=1S/C9H15N6O13P3/c10-5-1-2-15(9(17)12-5)8-6(13-14-11)7(16)4(26-8)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,6-8,16H,3H2,(H,21,22)(H,23,24)(H2,10,12,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1
InChIKeyHWSNFUNJICGTGY-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-2'-azidocytidine Triphosphate (2'-Azido-dCTP): Sugar-Modified Nucleotide for Click Chemistry and DNA Replication Studies


2'-Deoxy-2'-azidocytidine triphosphate (CAS 62192-83-0; synonym: 2'-Azido-dCTP) is a sugar-modified deoxycytidine triphosphate bearing an azido group at the 2' position of the ribose ring . This modification confers dual functionality: the triphosphate serves as a substrate or inhibitor for DNA/RNA polymerases and primases, while the azido group enables bioorthogonal click chemistry (CuAAC or SPAAC) for downstream detection, enrichment, or conjugation [1]. The compound is supplied as a lithium salt solution at ≥90% purity (AX-HPLC) with an extinction coefficient of 9,100 L·mol⁻¹·cm⁻¹ and molecular weight of 508.2 g/mol (free acid) .

Why Natural dCTP or Other Azido-Modified Nucleotides Cannot Replace 2'-Azido-dCTP in Critical Applications


Procurement cannot default to natural dCTP or other azido-modified nucleotides because 2'-azido-dCTP possesses a unique combination of enzymatic recognition, kinase activation pathway, and click-chemistry functionality that no single in-class analog replicates. Natural dCTP lacks the azido group required for bioorthogonal conjugation and does not inhibit primase [1]. 2'-Azido-dUTP, the closest commercial alternative, shows substantially lower incorporation yield (55% vs 86%) in RNA primer extension assays [2]. Unlike 2'-OH ribonucleosides that require uridine-cytidine kinase 2 (UCK2) for phosphorylation, 2'-azidocytidine is selectively phosphorylated by deoxycytidine kinase (dCK), enabling cell-type-specific metabolic labeling strategies that UCK2-dependent probes cannot achieve [3]. The compound also displays a distinct mechanism of action versus arabinosyl cytosine (ara-C), specifically inhibiting ribonucleotide reductase rather than blocking DNA strand elongation—a distinction critical for experimental designs that disentangle dNTP pool depletion from direct replication inhibition [4].

Quantitative Differentiation Evidence for 2'-Azido-dCTP Against Closest Analogs and Alternatives


dCK-Selective Phosphorylation Enables Cell-Type-Specific Metabolic Labeling That UCK2-Dependent Probes Cannot Achieve

2'-Azidocytidine (2'-AzCyd) is phosphorylated with near-complete conversion by deoxycytidine kinase (dCK) within 12 hours under saturating ATP conditions, whereas uridine-cytidine kinase 2 (UCK2) achieves only 4% conversion to the monophosphate under identical conditions [1]. In living cells, dCK overexpression increases 2'-AzCyd incorporation into total RNA by 4.3-fold relative to control cells, yielding 0.3% modified cytidine residues [1]. This kinase selectivity is the mechanistic basis for cell-selective labeling: cells expressing dCK incorporate the probe, while those relying on UCK2 do not. In contrast, 2'-OH ribonucleosides such as 4-thiouridine or 5-ethynyluridine depend on UCK2 for activation and cannot achieve comparable cell-type selectivity [1].

Metabolic RNA labeling Cell-selective labeling Nucleoside kinase selectivity

Primase Inhibition Not Reversed by Competing dCTP or CTP: A Unique Property Among Nucleotide Analog Inhibitors

In a reconstituted bacteriophage G4 DNA replication system, 2'-deoxy-2'-azidocytidine triphosphate produces pronounced inhibition of primase (dnaG protein) that is not reversed by the presence of either dCTP or CTP [1]. This contrasts sharply with its behavior in the phiX174 duplex replicative form system, where DNA polymerase III holoenzyme is only weakly inhibited and the inhibition is fully reversed by dCTP [1]. The primase inhibition depends on incorporation of the analog into the 29-residue RNA primer, after which further primer extension is severely inhibited—a chain termination mechanism specific to primase-catalyzed synthesis [1]. Primase was also inhibited by the 2'-deoxy-2'-azido derivatives of ATP, GTP, and UTP, confirming a class-level effect of the 2'-azido modification on primase activity [1].

DNA primase inhibition Bacteriophage replication Chain termination

Superior Enzymatic Incorporation Yield of 2'-Azido-dCTP (86%) Versus 2'-Azido-dUTP (55%) in RNA Primer Extension

In a standardized RNA primer extension assay, 2'-azido-dCTP (TriLink source) achieved 86 ± 1.4% incorporation yield after 1 hour, substantially outperforming 2'-azido-dUTP at 55% and several other azido-modified nucleotides including 5-azido-PEG4-CTP (86%, Jena Bioscience) and azide-PEG4-aminoallyl-dUTP (32%) [1]. 2'-Azido-dATP (90%) and 2'-azido-dGTP (91%) showed slightly higher yields, but among cytidine-specific azido probes, 2'-azido-dCTP is the highest-yielding sugar-modified variant tested [1].

Modified nucleotide incorporation RNA primer extension Click chemistry handle

Mechanistic Specificity for Ribonucleotide Reductase Without DNA Strand Elongation Inhibition, in Contrast to Arabinosyl Cytosine

Pure 2'-azidocytidine (after phosphorylation to the diphosphate) specifically inhibits ribonucleotide reductase without directly blocking DNA strand elongation. This was definitively established when the earlier-observed effect on strand elongation was shown to result from contamination of azidocytidine preparations with less than 0.3% arabinosyl cytosine (ara-C) [1]. Once purified, azidocytidine's effects on dNTP pool size and turnover parallel those of hydroxyurea (a pure ribonucleotide reductase inhibitor) and are mechanistically distinct from ara-C, which inhibits DNA strand elongation directly [1]. This distinction is essential for experimental designs that aim to specifically deplete dNTP pools without confounding direct polymerase inhibition.

Ribonucleotide reductase inhibition dNTP pool depletion DNA replication mechanism

5.5-Fold Reduction in Polyoma DNA Replicating Intermediates Quantifies Initiation-Specific Inhibition

Treatment with 2'-deoxy-2'-azidocytidine produces a 5.5-fold decrease in the number of polyoma DNA replicating intermediates detected by electron microscopy, indicating potent inhibition at an early step of replication initiation rather than at chain elongation . The inhibited DNA molecules accumulate at an early replication stage, and upon incubation of isolated nuclei, DNA synthesis resumes from the normal origin with bidirectional elongation at near-physiological rates . This contrasts with the sedimentation pattern seen after ara-C or hydroxyurea treatment, which is qualitatively different [1].

Polyoma virus replication DNA replication initiation Electron microscopy

Chain Termination upon Primase Incorporation Creates a Bifunctional Probe: Enzymatic Incorporation Plus Click Chemistry Detection

2'-Azido-dCTP functions simultaneously as an enzymatic substrate for primase/polymerase incorporation and as a click-chemistry handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition [1]. The 2'-azido group is compatible with DBCO- and BCN-alkyne reagents under copper-free conditions, enabling labeling in live-cell or in vitro systems where copper toxicity is a concern [1]. This bifunctionality contrasts with non-clickable chain terminators (ddCTP, ara-CTP) and with clickable nucleotides that lack the primase-specific termination property. The compound also increases nuclease stability relative to unmodified nucleotides .

Bioorthogonal chemistry SPAAC click reaction Primer extension termination

Where 2'-Azido-dCTP Delivers Definitive Advantage: Validated Application Scenarios


Cell-Type-Selective Metabolic RNA Labeling via dCK Overexpression

In mixed-cell systems or tissue contexts, researchers can transfect or transduce a subpopulation with dCK and treat with 2'-AzCyd. Only dCK-expressing cells incorporate the azido-modified nucleoside into rRNA, enabling cell-specific RNA isolation (via click-chemistry biotinylation and streptavidin enrichment), imaging (via fluorescent DBCO/BCN dyes), or turnover analysis via pulse-chase. This strategy directly leverages the >20-fold dCK-over-UCK2 phosphorylation selectivity established in Wang et al. 2020 [1] and is not achievable with UCK2-dependent probes such as 4-thiouridine or 5-ethynyluridine.

Selective Primase Activity Probe in Multi-Enzyme DNA Replication Assays

In reconstituted bacterial or viral DNA replication systems, 2'-azido-dCTP selectively inhibits primase (dnaG protein) without confounding rescue by endogenous dCTP or CTP pools. This irreversibility, documented in the classical Reichard et al. 1978 study [2], permits dissection of primase-dependent steps in Okazaki fragment initiation separately from DNA polymerase III activity—a discrimination that dCTP-competitive inhibitors cannot provide.

Enhanced-Yield Aptamer SELEX with Clickable Modified Libraries

When generating 2'-modified DNA or RNA aptamer libraries for SELEX, substituting 2'-azido-dCTP for 2'-azido-dUTP in the transcription step yields 86% versus 55% incorporation, as quantified in standardized primer extension assays [3]. The higher yield reduces template consumption and improves library diversity. The azido handle subsequently supports post-selection click conjugation of fluorescent dyes, biotin, or PEG moieties to selected aptamers without requiring separate chemical synthesis of each conjugate.

Specific dNTP Pool Depletion Without Direct Polymerase Inhibition in Cell Cycle Studies

For experiments requiring clean depletion of deoxyribonucleoside triphosphate pools to study replication checkpoint activation or dNTP pool sensing, pure 2'-azidocytidine (phosphorylated intracellularly to the active diphosphate) inhibits ribonucleotide reductase without the confounding direct DNA strand elongation block caused by ara-C contamination at levels as low as 0.3% [4]. This mechanistic purity is critical for interpreting whether S-phase arrest results from nucleotide starvation versus replication fork damage.

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